molecular formula C8H6FNO4 B176389 2-(3-Fluoro-4-nitrophenyl)acetic acid CAS No. 163395-24-2

2-(3-Fluoro-4-nitrophenyl)acetic acid

Cat. No. B176389
CAS RN: 163395-24-2
M. Wt: 199.14 g/mol
InChI Key: BRWLAOKLDCMHIC-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-nitrophenyl)acetic acid is a chemical compound with the molecular formula C8H6FNO4 . It has a molecular weight of 199.14 . The IUPAC name for this compound is (3-fluoro-4-nitrophenyl)acetic acid .


Molecular Structure Analysis

The molecular structure of 2-(3-Fluoro-4-nitrophenyl)acetic acid consists of a benzene ring with a nitro group (-NO2) and a fluoro group (-F) attached to it. An acetic acid group (-CH2COOH) is also attached to the benzene ring .


Physical And Chemical Properties Analysis

2-(3-Fluoro-4-nitrophenyl)acetic acid is a solid at room temperature . It has a boiling point of 384.8°C at 760 mmHg .

Mechanism of Action

The mechanism of action for 2-(3-Fluoro-4-nitrophenyl)acetic acid is not specified in the search results. It’s important to note that the mechanism of action would depend on the specific context in which this compound is used .

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Relevant Papers The search results did not provide specific papers related to 2-(3-Fluoro-4-nitrophenyl)acetic acid .

properties

IUPAC Name

2-(3-fluoro-4-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c9-6-3-5(4-8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWLAOKLDCMHIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379163
Record name 2-(3-fluoro-4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-4-nitrophenyl)acetic acid

CAS RN

163395-24-2
Record name 2-(3-fluoro-4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of HNO3 (0.55 mL) was added a mixture of (3-fluorophenyl)acetic acid (2 g, 13 mmol) and H2SO4 (4 mL) at 0° C. dropwise. After 2 hours, the mixture was diluted with ice-water and extracted with EtOAc. The combined organic layers were washed with brine, dried over anhydrous Na2SO4 and concentrated. The residue was purified by prep-TLC to give (3-fluoro-4-nitrophenyl)acetic acid. 1H-NMR (400 MHz, MeOD) δ ppm 8.2˜8.24 (m, 1H), 7.26˜7.3 (m, 2H), 4.06 (s, 2H).
Name
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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